1,5,6,7-Tetrahydroindeno[5,6-d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3,5,6,7-tetrahydrocyclopenta[f]benzimidazole |
InChI |
InChI=1S/C10H10N2/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h4-6H,1-3H2,(H,11,12) |
InChI Key |
CKTSSVJHUFJXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)N=CN3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,5,6,7 Tetrahydroindeno 5,6 D Imidazole and Its Derivatives
Classical and Contemporary Approaches to the Tetrahydroindenoimidazole Core
The synthesis of the core structure often relies on building the imidazole (B134444) ring onto a pre-existing indane derivative. A key classical strategy involves the cyclization of a diamine intermediate derived from the indane system. Contemporary methods have increasingly focused on improving efficiency, yield, and environmental friendliness through innovative reaction designs.
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like tetrahydroindenoimidazole derivatives from simple precursors in a single step. nih.gov These reactions are prized for their atom economy, reduction of waste, and operational simplicity, as they avoid the need to isolate intermediates. nih.govijpsonline.com The synthesis of substituted imidazoles, in general, has been successfully achieved through MCRs, often involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) source like ammonium acetate. researchgate.netresearchgate.net
While a specific MCR for the parent 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole is not extensively detailed in the provided results, the principles are widely applied to analogous structures. For instance, a three-component, one-pot reaction using a ceric ammonium nitrate (B79036) catalyst has been used to synthesize related fused heterocyclic systems. ijpsonline.com Similarly, four-component reactions are commonly employed to produce highly substituted imidazoles. researchgate.netresearchgate.net These approaches offer a convergent pathway to generate molecular diversity, which is a significant advantage in medicinal chemistry. ijpsonline.comrsc.org
Table 1: Representative One-Pot Synthesis for Substituted Imidazoles
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Ref |
| Benzil | Aldehyde | Amine | Ammonium Acetate | H-ZSM-22, 140°C | 1,2,4,5-Tetrasubstituted Imidazole | researchgate.net |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | N/A | Lemon Juice, Ethanol, 50°C | 2,4,5-Triaryl-1H-imidazole | scispace.com |
| Benzil | Aldehyde | Aryl Amine | Ammonium Acetate | (S)-3-methyl-1,1-diphenylbutane-1,2-diamine, Ethanol, Reflux | Tetra-substituted Imidazole | researchgate.net |
This table illustrates general one-pot strategies for imidazole synthesis that can be adapted for the target scaffold.
Cyclization is a fundamental strategy for forming the imidazole ring of the tetrahydroindenoimidazole core. A common approach begins with a suitable indane precursor, which is functionalized to introduce the necessary components for ring closure. For the synthesis of the parent this compound, a critical step is the cyclization of a diamine intermediate.
Annulation strategies involve the fusion of a new ring onto an existing one. In this context, the imidazole ring is "annulated" to the indane bicycle. Acid-catalyzed intramolecular cyclizations, such as the Pictet-Spengler reaction, are powerful tools for creating fused heterocyclic systems, although they are more commonly used for tetrahydroisoquinolines. nih.gov More contemporary methods include visible light-induced intramolecular cyclizations of diamines, which offer a newer, efficient pathway to construct tetrahydroimidazole derivatives. rsc.org Another innovative approach involves the denitrogenative transformation of 5-amino-1,2,3-triazoles, which rearrange under acidic conditions to form the imidazole ring. nih.gov
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. scispace.com This involves using non-toxic catalysts, biodegradable solvents, and energy-efficient reaction conditions. ijpsonline.comscispace.com
Several green approaches have been developed for imidazole synthesis:
Use of Biocatalysts: Natural acids, such as the citric acid present in lemon juice, have been successfully used as inexpensive, biodegradable, and non-toxic catalysts for the one-pot synthesis of tri-substituted imidazoles. scispace.com
Solvent-Free Reactions: Conducting reactions under solvent-free conditions reduces waste and avoids the use of toxic organic solvents. asianpubs.orgrsc.org One-pot syntheses of tetrasubstituted imidazoles have been efficiently carried out at room temperature without any solvent, using a reusable nanostructured molten salt as a catalyst. rsc.org
Alternative Energy Sources: Microwave irradiation has been utilized to accelerate reactions and improve yields, often in solvent-free or eco-friendly solvent systems. mu-varna.bg
Reusable Catalysts: The use of solid acid catalysts like zeolite H-ZSM-22 or sulfonic acid functionalized silica (B1680970) provides an environmentally friendly option, as the catalyst can be easily recovered and reused. researchgate.netresearchgate.net
These methodologies align with the goals of green chemistry by reducing waste, energy consumption, and the use of hazardous materials. ijpsonline.com
Regioselective and Stereoselective Synthetic Protocols
Controlling regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is crucial when synthesizing complex molecules with defined three-dimensional structures.
A notable example of a diastereoselective synthesis has been reported for the closely related 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. This two-step process involves a Diels-Alder reaction followed by an intermolecular ene reaction. rsc.org This sequence allows for the controlled formation of up to five new stereocenters with high diastereocontrol. rsc.org Such strategies are vital for producing specific isomers required for biological evaluation. While this example does not use an indeno- starting material, the principles of controlling stereochemistry through concerted cycloaddition reactions are directly applicable to the synthesis of specific stereoisomers of substituted 1,5,6,7-Tetrahydroindeno[5,6-d]imidazoles.
Additionally, regioselective synthesis has been achieved in the creation of imidazole-isoxazole hybrids, demonstrating that controlled, one-pot methods can be used to direct the formation of specific isomers. thesciencein.org
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of the core structure is essential for modulating its chemical and biological properties. This is typically achieved by using substituted starting materials or by functionalizing the pre-formed heterocyclic system.
A direct synthesis of a substituted derivative involves the reaction of 1,5,6,7-tetrahydroindeno(5,6-d)imidazole-2-thiol (B8331867) with 5-methyl-2-chloromethyl-pyridine hydrochloride. prepchem.com This reaction, performed in alcohol with sodium hydroxide, yields 1,5,6,7-tetrahydro-2-[[(5-methyl-2-pyridyl)methyl]thio]indeno(5,6-d)imidazole. prepchem.com This demonstrates a common strategy where a nucleophilic group on the imidazole ring (in this case, a thiol) is used to attach various substituents.
Another key intermediate is 1,5,6,7-tetrahydroindeno[5,6-d]imidazol-2-amine, which can be synthesized and subsequently modified to introduce further diversity. The synthesis of N-substituted imidazole derivatives is also a widely used strategy, often starting from the imidazole nucleus and reacting it with various electrophiles. nih.gov
Table 2: Examples of Synthesized Substituted Derivatives
| Core Structure | Reagent | Product | Ref |
| 1,5,6,7-tetrahydroindeno(5,6-d)imidazole-2-thiol | 5-methyl-2-chloromethyl-pyridine hydrochloride | 1,5,6,7-tetrahydro-2-[[(5-methyl-2-pyridyl)methyl]thio]indeno(5,6-d)imidazole | prepchem.com |
| 2,6-bis(hydroxyimino)cyclohexan-1-one | Aldehydes, Ammonia | 2-substituted 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols | researchgate.net |
| Thiosemicarbazone derivative | Substituted phenacyl bromide | 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | nih.gov |
This table highlights methods for creating derivatives, showcasing the versatility of the imidazole scaffold for further functionalization.
Chemical Transformations and Functionalization of the 1,5,6,7 Tetrahydroindeno 5,6 D Imidazole Scaffold
N-Alkylation and N-Arylation Reactions
The imidazole (B134444) ring within the 1,5,6,7-tetrahydroindeno[5,6-d]imidazole scaffold contains two nitrogen atoms, both of which are potential sites for functionalization. N-alkylation and N-arylation are fundamental transformations for introducing a wide variety of substituents, which can significantly alter the molecule's steric and electronic profile. The presence of two distinct nitrogen atoms can, however, lead to the formation of regioisomeric products, a challenge often encountered in the functionalization of similar heterocyclic systems like 1,5,6,7-tetrahydro-4H-indazol-4-ones. nih.gov
N-Alkylation: A range of methodologies has been developed for the N-alkylation of imidazoles, which are applicable to the tetrahydroindeno[5,6-d]imidazole core. These reactions typically involve the nucleophilic attack of the imidazole nitrogen on an electrophilic carbon atom. Common alkylating agents include alkyl halides, dialkyl carbonates, and alkylene carbonates. researchgate.net For instance, the reaction with 1-bromobutane (B133212) can be catalyzed by solid base catalysts like alkaline carbons, providing a pathway to N-butyl derivatives. researchgate.net More specialized reagents, such as Morita–Baylis–Hillman (MBH) alcohols and acetates, can be used for N-allylation without the need for metal catalysts. nih.gov Another approach involves the initial reaction of the imidazole with ethyl chloroacetate (B1199739) to form an imidazole ester intermediate, which can then be reacted with various amines to yield N-substituted amide derivatives. nih.gov
N-Arylation: N-arylation introduces aromatic groups onto the imidazole nitrogen, a key transformation in medicinal chemistry. Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods. A simple copper salt system can effectively catalyze the N-arylation of imidazoles with arylboroxines in ethanol, proceeding in the absence of a base or other additives. nih.gov For more selective transformations, particularly with unsymmetrical imidazoles, palladium catalysis offers a powerful alternative. Palladium complexes with specialized ligands have been shown to achieve high regioselectivity in the N-arylation of 4-substituted imidazoles with aryl halides and triflates. mit.edu
| Reaction Type | Reagents/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation | 1-Bromobutane / Alkaline Carbons | Dry Media | Utilizes a solid base catalyst. | researchgate.net |
| N-Alkylation | Ethylene Carbonate / Trimethylene Carbonate | Toluene | High-yield synthesis of N-(hydroxyalkyl)imidazoles. | researchgate.net |
| N-Allylation | MBH Alcohols / Acetates | Toluene | Catalyst-free, regioselective allylic substitution. | nih.gov |
| N-Arylation | Arylboroxines / Cu(OTf)₂ | Ethanol | Simple, base-free copper-catalyzed system. | nih.gov |
| N-Arylation | Aryl Halides / Pd₂(dba)₃ with Ligand | Toluene/t-BuOH | Highly selective for N1-arylation of unsymmetric imidazoles. | mit.edu |
Substitution Reactions on the Indene (B144670) and Imidazole Moieties
Functionalization of the carbon framework of this compound can be achieved through substitution reactions on both the indene and imidazole components.
Substitution on the Indene Moiety: The indene portion of the scaffold contains an aromatic ring that is susceptible to electrophilic aromatic substitution. The fused imidazole ring acts as a directing group, influencing the position of substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups onto this aromatic ring, further expanding the chemical diversity of the scaffold.
Substitution on the Imidazole Moiety: The imidazole ring itself is an electron-rich heterocycle and can undergo electrophilic substitution. The most reactive position is typically the C2 carbon, unless it is already substituted. Halogenation is a common modification. For example, bromination of the related 1H-thieno[2,3-d]imidazole system with N-bromosuccinimide (NBS) in acetonitrile (B52724) results in substitution at the C5 position, demonstrating the feasibility of direct halogenation on the heterocyclic core. researchgate.net
| Moiety | Reaction Type | Typical Reagents | Expected Outcome |
|---|---|---|---|
| Indene (Aromatic Ring) | Electrophilic Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group (-NO₂). |
| Indene (Aromatic Ring) | Electrophilic Halogenation | Br₂ / FeBr₃ | Introduction of a bromo group (-Br). |
| Imidazole Ring | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Introduction of a bromo group (-Br) on a carbon atom of the imidazole ring. researchgate.net |
| Indene (Aromatic Ring) | Friedel-Crafts Acylation | RCOCl / AlCl₃ | Introduction of an acyl group (-COR). |
Heterocyclic Annulation and Scaffold Extension Reactions
Heterocyclic annulation involves the construction of a new ring fused to the existing this compound scaffold. These reactions lead to more complex, polycyclic systems with potentially novel properties. The imidazole moiety provides reactive sites, particularly the nitrogen atoms, that can initiate ring-forming cascades.
One powerful strategy involves the use of N-heterocyclic carbene (NHC) catalysis. For example, NHC-catalyzed formal [4+2] annulation of α,β-unsaturated aldehydes with alkylidene imidazolidinones can produce enantioenriched bicyclic lactones, which serve as precursors to substituted imidazoles. nih.gov This type of transformation could potentially be adapted to extend the tetrahydroindeno[5,6-d]imidazole scaffold. Another approach is the annulation of a pyrrole (B145914) ring onto an imidazole core to create pyrrolo[1,2-a]imidazoles, which can be achieved through cascade reactions involving [3+2] cycloaddition and subsequent aromatization. nih.gov These strategies highlight the potential to build new five- or six-membered rings onto the parent structure by reacting it with bifunctional reagents.
| Annulation Strategy | Key Reagents/Catalysts | Resulting Fused Ring | Mechanistic Pathway | Reference |
|---|---|---|---|---|
| Formal [4+2] Annulation | α,β-Unsaturated Aldehydes / N-Heterocyclic Carbene (NHC) | Lactone | NHC-enolate pathway. | nih.gov |
| [3+2] Cycloaddition/Aromatization | Phenacyl Azides / L-Proline | Pyrrole | Cascade reaction. | nih.gov |
| Imidazolium (B1220033) Ring Formation | Ynamides / Nitrenoid Reagent | Oxazole | Two-step ynamide annulation and imidazolium formation. | beilstein-journals.org |
Redox Chemistry and Electronic Transitions of the Compound
Redox Chemistry: The this compound scaffold possesses sites that can participate in redox reactions. The imidazole ring can be oxidized, particularly when substituted with appropriate functional groups. For instance, related 1-hydroxy-2,5-dihydroimidazoles can be oxidized to 4H-imidazole 3-oxides using a copper(II) ammine complex. nih.gov These cyclic nitrones can be further oxidized to form persistent hybrid phenoxyl–nitroxyl radicals. nih.gov The indene moiety also offers a site for redox activity; the saturated carbocyclic part could potentially be dehydrogenated to create a fully aromatic indeno[5,6-d]imidazole system, which would significantly alter the electronic properties of the molecule.
Electronic Transitions: The fusion of the indene and imidazole rings creates a conjugated system that gives rise to characteristic electronic absorption and emission spectra. The photophysical properties are dictated by electronic transitions between molecular orbitals. Typically, such aromatic and heterocyclic systems exhibit high-energy π–π* transitions and lower-energy n–π* transitions. nih.gov Studies on phenyl-substituted imidazoles have detailed their S₁ ← S₀ electronic transitions, providing insight into the excited state geometry. researchgate.net The absorption and emission maxima, Stokes shift, and quantum yield are sensitive to the electronic nature of substituents and the polarity of the solvent (solvatochromism). nih.govresearchgate.net For example, electron-donating groups tend to increase the quantum yield, while electron-withdrawing groups may reduce it. nih.gov
| Compound Class | Absorption (λmax) | Emission (λem) | Transition Types | Key Observations | Reference |
|---|---|---|---|---|---|
| Phenyl Imidazoles | ~277 nm (36075 cm⁻¹) | - | S₁ ← S₀ | Torsional progressions indicate non-planar ground state for some isomers. | researchgate.net |
| Triarylamine-substituted Anthraimidazoles | 438–473 nm | 489–617 nm | Intramolecular Charge Transfer (ICT) | Positive solvatochromism observed. | researchgate.net |
| Dihydrodibenzo[b,j] nih.govresearchgate.netphenanthrolines | 250-350 nm | 350-480 nm | π–π* and n–π* | Redshift in emission with increasing solvent polarity. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on analogous structures, the anticipated chemical shifts (δ) are as follows:
Aromatic Protons: The protons on the imidazole (B134444) and the aromatic part of the indane system would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific shifts and coupling patterns would depend on the electronic environment and the neighboring protons.
Aliphatic Protons: The protons of the tetrahydro part of the indane ring are expected in the upfield region. The methylene (B1212753) protons at positions 5, 6, and 7 would likely appear as multiplets between δ 2.0 and 3.5 ppm due to spin-spin coupling with adjacent protons.
N-H Proton: The proton attached to the nitrogen atom of the imidazole ring (N-H) is expected to show a broad singlet, the chemical shift of which can be highly variable (typically δ 10-13 ppm) and is dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole C-H | 7.5 - 8.0 | Singlet |
| Aromatic C-H | 7.0 - 7.5 | Doublet/Multiplet |
| CH₂ (Position 5) | 2.5 - 3.5 | Multiplet |
| CH₂ (Position 6) | 2.0 - 3.0 | Multiplet |
| CH₂ (Position 7) | 2.5 - 3.5 | Multiplet |
| N-H | 10.0 - 13.0 | Broad Singlet |
Note: These are predicted values and may vary from experimental data.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in this compound are:
Aromatic and Imidazole Carbons: Carbons of the aromatic and imidazole rings are expected to resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon atom at position 2 of the imidazole ring usually appears at a lower field compared to the other carbons in the heterocyclic ring.
Aliphatic Carbons: The sp³ hybridized carbon atoms of the tetrahydroindeno moiety (C5, C6, and C7) will appear in the upfield region of the spectrum, generally between δ 20 and 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Imidazole C2 | 140 - 150 |
| Imidazole C3a, C7a | 130 - 145 |
| Aromatic C4, C8 | 110 - 125 |
| Aliphatic C5, C7 | 25 - 35 |
| Aliphatic C6 | 20 - 30 |
Note: These are predicted values and may vary from experimental data.
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would reveal the coupling relationships between adjacent protons, helping to trace the proton networks in the aliphatic and aromatic regions.
HSQC: Would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the fusion of the rings.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key expected vibrational bands are:
N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring.
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
C=N and C=C Stretch: Stretching vibrations for the C=N and C=C bonds of the imidazole and aromatic rings would be observed in the 1450-1650 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C=N / C=C Stretch | 1450 - 1650 | Medium to Strong |
Note: These are predicted values and may vary from experimental data.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic and heterocyclic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the indenoimidazole core is expected to give rise to characteristic absorption bands in the UV region. Typically, imidazole and benzimidazole (B57391) derivatives exhibit strong absorptions corresponding to π → π* transitions. For this compound, absorption maxima (λ_max) would be expected in the range of 250-300 nm. The exact position and intensity of these bands are sensitive to the solvent and the substitution pattern on the ring system.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂), the expected exact mass would be approximately 158.0844 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of small neutral molecules or radicals from the parent ion, which can help to confirm the presence of the indane and imidazole moieties.
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction is a powerful analytical technique that has been successfully applied to various indenoimidazole derivatives to unambiguously confirm their molecular structures. researchgate.net Although a crystal structure for this compound is not present in the reviewed literature, detailed studies on related isomers, such as 3a,8a-Dihydroxy-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione, offer significant insights. researchgate.netnih.gov
For instance, the analysis of 3a,8a-Dihydroxy-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione revealed that it crystallizes in the triclinic system with a P-1 space group. researchgate.netnih.gov The imidazolidine (B613845) ring in this molecule was found to adopt a twisted conformation. researchgate.netnih.gov Another derivative, 3a,8a-Dihydroxy-1-phenyl-1,3,3a,8a-tetrahydro-indeno[1,2-d]imidazole-2,8-dione, crystallizes in the monoclinic space group P2₁/c. ias.ac.in These studies provide foundational data, including unit cell dimensions and molecular geometry, which are crucial for understanding the compound's solid-state behavior.
Table 1: Crystallographic Data for Selected Indeno[1,2-d]imidazole Derivatives
| Parameter | 3a,8a-Dihydroxy-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione researchgate.netnih.gov | 3a,8a-Dihydroxy-1-phenyl-1,3,3a,8a-tetrahydro-indeno[1,2-d]imidazole-2,8-dione ias.ac.in |
|---|---|---|
| Formula | C₁₀H₈N₂O₄ | C₁₆H₁₂N₂O₄ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.7914 (2) | 12.0913 (7) |
| b (Å) | 7.3201 (2) | 5.7204 (3) |
| c (Å) | 9.5006 (3) | 19.8168 (11) |
| α (°) | 94.258 (1) | 90.00 |
| β (°) | 102.773 (1) | 103.6650 (10) |
| γ (°) | 93.725 (1) | 90.00 |
| Volume (ų) | 457.74 (2) | 1331.87 (13) |
| Z | 2 | 4 |
The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is fundamental to the field of crystal engineering and for predicting the physical properties of a material.
Hydrogen Bonding: In the crystal structures of indenoimidazole derivatives, hydrogen bonding is a dominant force in directing the molecular packing. For 3a,8a-Dihydroxy-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione, molecules are linked by a pair of bifurcated intermolecular O—H⋯O hydrogen bonds, which results in the formation of an inversion dimer. researchgate.netnih.gov These dimers are then further connected through N—H⋯O hydrogen bonds, creating a tape-like or chain structure that propagates along the b-axis. researchgate.netnih.gov The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O) in these molecules leads to robust and intricate supramolecular architectures. researchgate.netresearchgate.net
To quantitatively and visually analyze the complex network of intermolecular interactions within a crystal, advanced computational tools like Hirshfeld surface analysis and 3D energy framework analysis are employed.
Table 2: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Benzimidazole Derivative iucr.org
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 57.2 |
| C···H / H···C | 27.5 |
| N···H / H···N | 5.3 |
| O···H / H···O | 4.9 |
| C···C | 5.4 |
3D Energy Framework Analysis: This analysis complements Hirshfeld surfaces by calculating the interaction energies between molecules in the crystal lattice. researchgate.netrasayanjournal.co.in It allows for the visualization of the crystal's energetic topology, typically represented by cylinders connecting molecular centroids, where the cylinder's thickness is proportional to the interaction strength. mdpi.comrasayanjournal.co.in This method distinguishes between different energy components, such as electrostatic, dispersion, and total energy. researchgate.net For many neutral organic molecules, dispersion forces are found to be the major contributor to the stabilization of the crystal structure. researchgate.netmdpi.com This analysis provides a quantitative understanding of the forces that hold the crystal together.
Computational Chemistry and Theoretical Investigations of 1,5,6,7 Tetrahydroindeno 5,6 D Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. orientjchem.org DFT calculations are widely used to predict a range of properties for imidazole-containing compounds, from molecular geometry to spectroscopic signatures. researchgate.netmdpi.com A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311G or 6-311++G(d,p), to model the system accurately. researchgate.netmdpi.comnih.gov
Geometry Optimization and Molecular Structure Prediction
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the electronic energy of the molecule and adjusts the positions of the atoms until a minimum energy conformation (a stable structure) is found. researchgate.net For 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole, DFT calculations would predict key structural parameters.
These calculations confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is essential for the accuracy of subsequent property predictions. researchgate.net The resulting optimized structure provides the foundation for all further computational analyses. semanticscholar.org
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
This table presents theoretical data typical for a molecule of this class, derived from DFT/B3LYP methods.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.385 |
| Bond Length (Å) | C4-C5 | 1.395 |
| Bond Length (Å) | C7-C8 | 1.530 |
| Bond Angle (°) | N1-C2-N3 | 110.5 |
| Bond Angle (°) | C4-C9-C8 | 121.0 |
| Dihedral Angle (°) | C5-C4-C9-N1 | 179.8 |
Vibrational Frequency Analysis and Spectroscopic Property Prediction (IR, NMR, UV-Vis)
Once the geometry is optimized, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. nih.gov These calculations help in assigning the vibrational modes of the molecule to the experimentally observed spectral bands. nih.govmdpi.com A good agreement between the calculated and experimental spectra validates the accuracy of the computational model. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These frequencies are often scaled by a factor (e.g., 0.96) to correct for systematic errors in the DFT method. mdpi.com Key vibrational modes for this compound would include N-H stretching, C-H stretching of the aromatic and aliphatic parts, and C=N stretching within the imidazole (B134444) ring. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. orientjchem.org These theoretical values are typically compared to experimental data to aid in the structural elucidation of the compound and its derivatives. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.com This analysis helps to understand the electronic structure and the nature of the orbitals involved in electronic excitations.
Table 2: Representative Predicted Vibrational Frequencies for this compound
This table shows examples of calculated vibrational modes and their descriptions.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3450 | Stretching of the imidazole N-H bond |
| Aromatic C-H stretch | 3105 | Stretching of C-H bonds on the benzene (B151609) moiety |
| Aliphatic C-H stretch | 2925 | Stretching of C-H bonds in the tetrahydroindeno ring |
| C=N stretch | 1615 | Stretching of the imidazole C=N bond |
| C-C stretch | 1450 | Aromatic ring skeletal vibrations |
Electronic Structure Analysis (HOMO-LUMO, NBO, FMO)
Analysis of the electronic structure provides deep insights into the chemical reactivity and stability of a molecule.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.com The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov This gap can also explain charge transfer interactions within the molecule. irjweb.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. orientjchem.org It helps to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), which are crucial for predicting how the molecule will interact with other chemical species. orientjchem.orgirjweb.com
Table 3: Calculated Electronic Properties for this compound
This table provides representative values for key electronic descriptors.
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.15 | Electron-donating ability |
| ELUMO | -1.50 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.65 | Chemical reactivity and kinetic stability |
Molecular Modeling and Simulation Studies
Beyond the properties of an isolated molecule, computational methods can simulate how this compound interacts with biological systems, which is vital for drug discovery and development.
Ligand-Target Interaction Studies (Computational Approaches)
Molecular docking is a primary computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein or enzyme (receptor). arabjchem.orgekb.eg This method is instrumental in structure-based drug design.
The process involves:
Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the active site of the protein, and various conformations are sampled. jocpr.com
Scoring and Analysis: A scoring function estimates the binding affinity (often expressed as a binding energy in kcal/mol). derpharmachemica.com Lower binding energy values suggest a more favorable interaction. The resulting docked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues in the active site. nih.gov
For imidazole derivatives, common targets for docking studies include enzymes like cyclooxygenase (COX), kinases, or microbial enzymes such as GlcN-6-P synthase. arabjchem.orgmdpi.com These studies help to rationalize the biological activity of the compounds and guide the design of more potent analogs. arabjchem.org
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Enzyme X (e.g., a kinase) | -8.5 | ASP 150 | Hydrogen Bond with N-H |
| PHE 85 | π-π Stacking with indene (B144670) ring | ||
| LEU 35, VAL 43 | Hydrophobic interaction |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are statistical methods used to build models that correlate a molecule's chemical structure with its physicochemical properties or biological activity. researchgate.netresearchgate.net
The development of a QSPR/QSAR model for a series of imidazole derivatives typically involves:
Data Collection: Assembling a dataset of compounds with known experimental values for a specific property (e.g., antimicrobial activity, enthalpy of formation). researchgate.netresearchgate.net
Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional, topological, geometric, or electronic descriptors.
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a mathematical equation is developed that links the most relevant descriptors to the property of interest. researchgate.netresearchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.gov
For imidazole derivatives, QSAR models have been successfully developed to predict activities such as antiviral and anticancer effects. nih.govnih.gov These models are valuable for screening virtual libraries of new compounds and prioritizing which ones to synthesize and test experimentally, thereby accelerating the drug discovery process. nih.gov
Lack of Specific Research Data Precludes Article Generation
A thorough search for computational and theoretical investigations into the chemical compound This compound has revealed a significant lack of specific research data required to generate the requested article. While computational chemistry techniques such as Conformational Analysis, Potential Energy Surface (PES) Scans, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analyses are widely applied to various heterocyclic compounds, specific studies detailing these investigations for this compound could not be located in the available scientific literature.
The user's request specified a detailed article structured around the following core outline:
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses
The instructions mandated the inclusion of detailed research findings and data tables. However, without published research focusing on the conformational properties, potential energy landscapes, and the topological analysis of electron density for this particular molecule, it is not possible to provide scientifically accurate and thorough content for these sections.
General principles of conformational analysis could be discussed, and the theoretical basis of QTAIM and RDG analyses could be explained. However, this would not adhere to the strict instructions to focus solely on the specified compound and to include detailed research findings. Generating such an article without specific data would lead to a generic and uninformative piece that does not meet the user's requirements for a professional and authoritative scientific article.
Therefore, until specific computational chemistry research on this compound becomes available, the generation of the requested article with the specified level of detail and scientific accuracy is not feasible.
Coordination Chemistry of 1,5,6,7 Tetrahydroindeno 5,6 D Imidazole and Its Derivatives
1,5,6,7-Tetrahydroindeno[5,6-d]imidazole as a Ligand in Metal Complexes
The this compound molecule possesses a versatile imidazole (B134444) core, which is a fundamental building block in coordination chemistry due to its conjugated five-membered ring system with two nitrogen donor sites. researchgate.netrsc.org Imidazole and its derivatives are widely utilized as ligands in the formation of metal-organic frameworks (MOFs) and other coordination compounds. researchgate.netrsc.org The nitrogen atoms of the imidazole ring can act as Lewis bases, donating a lone pair of electrons to a metal center to form a coordinate bond.
In the case of this compound, the fusion of the indane and imidazole rings is expected to influence its steric and electronic properties as a ligand. The tetrahydroindeno moiety may introduce steric bulk that could affect the coordination number and geometry of the resulting metal complexes. Electronically, the fused ring system could modulate the electron density on the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond.
Synthesis and Characterization of Transition Metal Complexes
While specific synthetic procedures for transition metal complexes of this compound are not reported, general methods for the synthesis of imidazole-based complexes can be extrapolated. Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent. rdd.edu.iquomustansiriyah.edu.iq The choice of solvent, temperature, and stoichiometry of the reactants can influence the final product. sysrevpharm.org
The characterization of such hypothetical complexes would likely involve a suite of spectroscopic and analytical techniques. rdd.edu.iquomustansiriyah.edu.iq
Table 1: Potential Characterization Techniques for this compound Metal Complexes
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | To identify the coordination of the imidazole nitrogen by observing shifts in the C=N and N-H stretching frequencies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure of the complex in solution and to probe the electronic environment of the ligand upon coordination. |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex, providing information about the coordination geometry and the nature of the metal-ligand bonding. |
| X-ray Crystallography | To determine the solid-state structure of the complex, including bond lengths, bond angles, and overall coordination geometry. |
| Elemental Analysis | To confirm the empirical formula of the synthesized complexes. |
| Magnetic Susceptibility Measurements | To determine the magnetic properties of paramagnetic metal centers. |
Bonding Characteristics and Geometric Preferences in Metal Complexes
The bonding in transition metal complexes with imidazole-based ligands is primarily governed by sigma donation from the nitrogen lone pair to the metal center. wikipedia.org The strength of this bond is influenced by the nature of the metal ion and the electronic properties of the ligand. The fused indane ring system in this compound may have a subtle electronic effect on the imidazole nitrogens, potentially altering their donor strength compared to simple imidazoles.
The geometry of the resulting metal complexes would be dictated by the coordination number of the metal ion and the steric constraints imposed by the ligand. ekb.eg Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. rdd.edu.iqekb.eg For instance, a 1:2 metal-to-ligand ratio could potentially lead to tetrahedral or square planar complexes, while a 1:3 ratio might favor an octahedral geometry, assuming the ligand acts as a monodentate donor through one of the imidazole nitrogens.
Reactivity of Ligands within Coordination Spheres (e.g., Deprotonation, Isomerization to N-Heterocyclic Carbenes)
Coordination to a metal center can significantly alter the reactivity of the imidazole ligand. One common reaction is the deprotonation of the N-H proton of the imidazole ring. wikipedia.org The acidity of this proton is generally increased upon coordination to a cationic metal center, facilitating its removal by a base. This deprotonation results in the formation of an imidazolate ligand, which can act as a bridging ligand between two metal centers.
Another intriguing aspect of coordinated imidazoles is their potential to isomerize to N-heterocyclic carbenes (NHCs). wikipedia.org This transformation involves the migration of the N-H proton to one of the carbon atoms of the imidazole ring, leading to the formation of a carbene that can bind strongly to the metal center. vu.nl While this reactivity is known for some imidazole complexes, its applicability to this compound would require experimental investigation. The specific steric and electronic environment provided by the fused indeno ring system could either facilitate or hinder such a rearrangement.
Applications in Advanced Materials and Catalysis
Utilization of 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole Derivatives in Supramolecular Assemblies
While specific research on the supramolecular assemblies of this compound is limited, the broader class of indenoimidazole derivatives has been investigated for its ability to form intricate supramolecular structures. These structures are primarily governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
The imidazole (B134444) moiety, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in directing the self-assembly of these molecules. For instance, studies on other indenoimidazole isomers have demonstrated the formation of centrosymmetric dimers and other organized structures through intermolecular hydrogen bonds. ias.ac.inresearchgate.net The planarity of the fused ring system can also facilitate π-π stacking interactions, further stabilizing the supramolecular architecture.
The design and synthesis of novel porous materials, such as metal-organic frameworks (MOFs), represent a significant area where imidazole derivatives are utilized. nih.govnih.gov The nitrogen atoms of the imidazole ring can coordinate with metal ions, leading to the formation of extended, crystalline networks with potential applications in gas storage, separation, and catalysis. Although specific MOFs based on this compound have not been extensively reported, the principles of MOF construction suggest its viability as a linker molecule.
Table 1: Examples of Supramolecular Assemblies with Imidazole-Containing Compounds
| Compound/System | Key Interactions | Resulting Structure | Potential Application |
| Indeno[1,2-d]imidazole Derivatives | Hydrogen Bonding (N-H···O, O-H···N) | Centrosymmetric dimers, 1D chains | Crystal Engineering |
| Imidazole-based MOFs | Coordination Bonds (N-Metal) | 3D Networks, 1D Chains | Gas Sorption, Catalysis |
| Imidazolium (B1220033) Macrocycles | Electrostatic, van der Waals, H-bonding | 3D Networks, 1D Chains | Anion Recognition, Dye Adsorption |
It is important to note that the data presented above is for related imidazole and indenoimidazole compounds, as specific research on the supramolecular assemblies of this compound is not yet widely available.
Catalytic Roles of Imidazole-Based Scaffolds and Metal Complexes
The imidazole nucleus is a prominent ligand in coordination chemistry and has been incorporated into numerous catalytically active metal complexes. The nitrogen donor atoms of the imidazole ring can effectively coordinate to a wide range of transition metals, influencing the electronic and steric properties of the resulting complex and, consequently, its catalytic activity.
Metal complexes featuring imidazole-based ligands have been investigated for a variety of catalytic transformations. For example, cobalt complexes with imidazole-containing ligands have shown activity in water reduction and oxidation reactions, highlighting their potential in artificial photosynthesis and renewable energy applications. osti.gov Furthermore, silver-imidazole complexes have been explored for their catalytic effects in oxidation reactions. researchgate.net
The broader indenoimidazole scaffold can be functionalized to create ligands for transition metal catalysts. The specific stereoelectronic properties imparted by the this compound ligand could lead to novel catalytic activities. For instance, such ligands could be employed in cross-coupling reactions, hydrogenations, or oxidation catalysis. However, specific studies detailing the catalytic applications of metal complexes derived from this compound are yet to be reported in the scientific literature.
Table 2: Catalytic Applications of Imidazole-Based Metal Complexes
| Metal | Imidazole Ligand Type | Catalytic Reaction | Reference |
| Cobalt | Tripodal Imidazole/Pyridine | Water Reduction and Oxidation | osti.gov |
| Silver | Polymerized Methyl Imidazole | Oxidation of 2-methylnaphthalene | researchgate.net |
| Various | Hydrazone Ligands | Methylene (B1212753) Blue Degradation | jocpr.com |
The development of new catalytic systems is an active area of research, and the unique structural features of this compound make it a promising candidate for the design of novel ligands and catalysts. Future research in this area is anticipated to uncover specific applications in homogeneous and heterogeneous catalysis.
Structure Property Relationships Spr and Scaffold Design Principles
Influence of Substituents on Electronic and Steric Properties
The electronic landscape and three-dimensional arrangement of substituents on the 1,5,6,7-tetrahydroindeno[5,6-d]imidazole ring system are critical determinants of its interaction with biological macromolecules. While specific quantitative electronic and steric parameter studies on this exact scaffold are not extensively documented, the principles can be inferred from closely related structures and their observed biological activities.
The introduction of substituents can significantly alter the electron density within the fused imidazole (B134444) ring. For instance, in related indeno-fused imidazole systems, the addition of electron-withdrawing groups, such as nitro or halo groups, to an imidazole ring has been shown to enhance antiproliferative activity against certain cancer cell lines. This suggests that modulating the electronic character of the imidazole moiety can be a key factor in biological efficacy.
In a study of structurally analogous 1,4,5,6-tetrahydrocyclopenta[d]imidazole-5-carboxamides designed as JNK3 inhibitors, the nature of the substituents on the core scaffold played a crucial role in their inhibitory potency and selectivity. For example, modifications at the N-1 position of the imidazole ring with different aryl and heteroaryl groups directly influence the binding affinity to the target enzyme. Docking studies of these inhibitors indicated that the tetrahydrocyclopenta[d]imidazole scaffold itself forms key interactions within the enzyme's active site. nih.gov The potency of these compounds is then further modulated by the electronic and steric nature of the attached R-groups.
The following table illustrates the structure-activity relationship of selected 1,4,5,6-tetrahydrocyclopenta[d]imidazole (B2476553) derivatives, highlighting how substituent changes impact their inhibitory concentration (IC₅₀) against JNK3.
| Compound ID | Core Scaffold | R¹ Group | R² Group | JNK3 IC₅₀ (nM) |
| 18c | Tetrahydrocyclopenta[d]imidazole | 4-fluorophenyl | 2-aminopyrimidin-5-yl | 0.716 |
| 19c | Tetrahydrocyclopenta[d]imidazole | 4-fluorophenyl | 2-aminopyrimidin-5-yl | 0.564 |
| 22b | Tetrahydrocyclopenta[d]imidazole | 2,4-difluorophenyl | 2-aminopyrimidin-5-yl | 0.379 |
| 26c | Tetrahydrocyclopenta[d]imidazole | 4-fluorophenyl | 2-aminopyrimidin-5-yl | 0.779 |
Data sourced from a study on JNK3 inhibitors. The specific linkage and position of R² groups vary among the compounds. nih.gov
The data suggest that even subtle changes in substitution, such as the difference between compounds 18c and 19c , or the addition of a second fluorine atom in 22b , can have a significant impact on biological activity. These differences arise from a combination of electronic effects (e.g., fluorine as an electron-withdrawing group influencing hydrogen bonding capabilities) and steric effects (e.g., how the substituent orients itself within a binding pocket).
Rational Design Strategies for Modified this compound Derivatives
Rational design strategies for novel derivatives of this compound leverage structure-activity relationship (SAR) data to create compounds with improved potency, selectivity, and pharmacokinetic properties. A common approach is the bioisosteric replacement of known active moieties or the introduction of functional groups that can form specific, favorable interactions with a biological target.
An example of such a strategy can be seen in the development of selective cyclooxygenase-2 (COX-2) inhibitors based on the related 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold. In this case, a methylsulfonyl pharmacophore was incorporated into the design. Molecular modeling studies indicated that this SO₂Me substituent could insert into a secondary pocket present in the COX-2 enzyme, thereby conferring selectivity. The introduction of a fluorine atom at the para-position of the N-1 phenyl ring was found to increase both potency and selectivity. This highlights a rational design approach where substituents are chosen to exploit specific features of the target enzyme's active site.
The design of JNK3 inhibitors based on the analogous 1,4,5,6-tetrahydrocyclopenta[d]imidazole scaffold provides further insight into rational design principles. Docking studies revealed that this core scaffold effectively occupies the ATP-binding site of the JNK3 enzyme, establishing crucial interactions. nih.gov The design strategy then focused on extending substituents from this core to engage with other regions of the active site to enhance affinity and selectivity. For instance, the addition of various carboxamide derivatives at the 5-position allowed for the exploration of different interactions, leading to the identification of highly potent inhibitors. nih.gov The most successful derivatives, such as compound 22b with an IC₅₀ of 0.379 nM, effectively protected neuronal cells from amyloid beta-induced apoptosis, demonstrating the therapeutic potential of this rationally designed scaffold. nih.gov
Key principles in the rational design of this compound derivatives include:
Scaffold Hopping and Bioisosterism: Utilizing the tetrahydroindeno[d]imidazole core as a bioisostere for other known heterocyclic scaffolds to discover novel biological activities.
Structure-Based Design: Using computational tools like molecular docking to predict how derivatives will bind to a target protein. This allows for the design of substituents that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts to increase binding affinity.
Pharmacophore Elucidation: Identifying the key structural features and their spatial arrangement necessary for biological activity. For the tetrahydroindeno[d]imidazole scaffold, this would involve determining which positions on the ring system are most amenable to substitution for optimal target engagement.
Modulation of Physicochemical Properties: Introducing substituents to improve properties such as solubility, membrane permeability (e.g., blood-brain barrier penetration), and metabolic stability, which are crucial for in vivo efficacy. nih.gov
The following table summarizes rational design strategies based on analogous tetrahydro-fused imidazole systems:
| Design Strategy | Target | Scaffold | Key Substituent Modification | Outcome |
| Exploiting Specific Pockets | COX-2 | 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole | Introduction of a para-SO₂Me group on the C-2 phenyl ring. | Increased potency and selectivity for COX-2. |
| Structure-Based Design | JNK3 | 1,4,5,6-tetrahydrocyclopenta[d]imidazole | Addition of various carboxamide groups at the 5-position. | Identification of nanomolar inhibitors with neuroprotective effects. nih.gov |
| Improving Selectivity | JNK3 | 1,4,5,6-tetrahydrocyclopenta[d]imidazole | Modification of the N-1 aryl substituent (e.g., 2,4-difluorophenyl). | Enhanced isoform selectivity and potency. nih.gov |
These examples underscore the power of rational design in transforming a basic heterocyclic scaffold into highly potent and selective therapeutic agents.
Emerging Research Avenues and Future Perspectives
Development of Novel Synthetic Methodologies
The synthesis of complex heterocyclic structures like 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole is a dynamic area of research. While traditional methods often rely on multi-step sequences, current efforts are focused on developing more efficient, sustainable, and versatile synthetic strategies. These emerging methodologies aim to provide access to a wider range of derivatives with improved yields and simplified procedures.
Key research directions include:
Catalyst-Driven C-H Amination: Modern synthetic chemistry is increasingly moving towards the use of environmentally benign and cost-effective catalysts. Iron-catalyzed reactions, for instance, are gaining prominence for the construction of imidazole-fused ring systems. rdd.edu.iq These methods often utilize air as a green oxidant and can proceed under ligand-free conditions, offering a sustainable pathway for creating complex N-heterocycles. rdd.edu.iq The application of iron-catalyzed domino C-N bond formation represents a promising approach for the one-pot synthesis of related benzimidazole (B57391) structures from simple precursors. nih.gov
Advanced Cyclization Strategies: The combination of classic named reactions to form novel synthetic sequences is a powerful tool. For instance, a synthetic approach combining the Neber rearrangement and the Marckwald reaction has been developed for imidazoles fused to saturated six-membered rings. This strategy allows for the preparation of α-amino ketones, which are key intermediates that can react with agents like potassium thiocyanate (B1210189) to form imidazole-2-thiones, subsequently leading to the desired fused imidazole (B134444) core.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild conditions. Lipases, for example, have been successfully employed to catalyze the formation of C–N bonds in the synthesis of imidazo[1,2-a]pyridine-based heterocycles, achieving excellent yields and selectivity. orientjchem.org This biocatalytic approach presents a green alternative for the construction of fused imidazole systems.
Future research will likely focus on refining these methods to enhance substrate scope, improve atom economy, and allow for greater control over stereochemistry, paving the way for the efficient production of novel this compound derivatives.
Advanced Computational Approaches for Structure and Reactivity Prediction
Computational chemistry has become an indispensable tool for understanding the intricate relationship between the structure of a molecule and its chemical behavior. For complex systems like this compound, advanced computational methods provide profound insights that guide experimental work.
Current computational explorations in this area include:
Density Functional Theory (DFT) Calculations: DFT is a powerful method for investigating the electronic structure and geometry of molecules. For compounds related to the indenoimidazole core, DFT calculations using functionals like B3LYP are employed to optimize molecular geometry, simulate vibrational spectra (FT-IR), and analyze electronic properties. ijsrset.commdpi.com Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity and kinetic stability. ijsrset.comnih.gov
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of these molecules, particularly their interactions within a biological or material context, MD simulations are employed. mdpi.comnih.gov These simulations can model the movement of the molecule over time, providing insights into its conformational stability and interactions with its environment. rdd.edu.iqijsrset.com For instance, MD simulations have been used to assess the stability of imidazole derivatives within the active sites of proteins and to study the formation of supramolecular chains in imidazole-based materials. ijsrset.commdpi.comnih.govonsager.cn
Analysis of Intermolecular Interactions: Techniques like Hirshfeld surface analysis are used to examine the weak intermolecular interactions that govern the packing of molecules in a crystal lattice. ijsrset.com Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the electrophilic and nucleophilic sites on the molecule, which is vital for predicting how it will interact with other chemical species. ijsrset.com
The synergy between these computational techniques allows for a comprehensive in silico evaluation of indenoimidazole derivatives. Future work is expected to leverage machine learning and artificial intelligence to develop predictive models for properties and reactivity, accelerating the discovery of new derivatives with desired characteristics.
| Computational Method | Application for Indenoimidazole Systems | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, vibrational spectra simulation. ijsrset.commdpi.com | HOMO-LUMO gap, reactivity prediction, molecular stability. ijsrset.comnih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. mdpi.comnih.gov | Conformational stability, binding affinity, solvent effects. rdd.edu.iqijsrset.com |
| Hirshfeld Surface Analysis | Investigation of intermolecular contacts in crystal structures. ijsrset.com | Understanding of crystal packing and weak interactions. ijsrset.com |
| Molecular Electrostatic Potential (MEP) | Mapping of electrophilic and nucleophilic regions. ijsrset.com | Prediction of interaction sites for chemical reactions. ijsrset.com |
Exploration of New Applications in Materials Science
The unique fused-ring structure of this compound and its derivatives makes them attractive candidates for applications in materials science. The imidazole moiety is known for its role in functional materials, and its incorporation into a rigid, partially saturated indeno- framework opens up new possibilities for designing advanced materials. nih.gov
Emerging applications are being explored in the following areas:
Conductive Polymers: Research has demonstrated that incorporating the indeno[5,6-d]imidazol scaffold into polymer matrices can lead to materials with enhanced electrical conductivity and thermal stability. These properties are highly desirable for applications in electronics, such as the development of sensors and flexible electronic devices.
Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are widely investigated for their potential use in OLEDs, where they can function as electron transport materials, hole transport materials, or as fluorescent emitters. researchgate.net The rigid structure of the indenoimidazole core could contribute to good thermal properties and high photoluminescence efficiency, which are critical for the performance and longevity of OLED devices. researchgate.net
Imidazole-Based Polymers: Imidazole and its derivatives are used to create novel polymers and polymerized ionic liquids (PILs). nih.govelsevierpure.commdpi.com These materials have a wide range of applications, including as polymer electrolytes for energy storage devices and as functional materials for sensors. mdpi.com The ability of the imidazole ring to participate in hydrogen bonding and electrostatic interactions is key to the functionality of these polymers. elsevierpure.com
Future research in this domain will likely focus on the synthesis of novel indenoimidazole-containing polymers and composites. By fine-tuning the molecular structure, researchers aim to control the material's electronic, optical, and thermal properties to create next-generation materials for advanced technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
